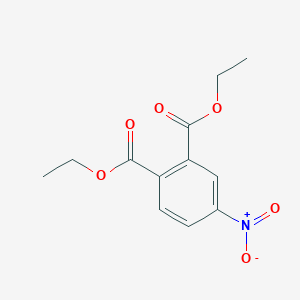
Benzoic acid, 4-(1-piperidinyl)-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(1-piperidinyl)-, butyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a piperidine ring attached to the benzoic acid moiety through a butyl ester linkage. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(1-piperidinyl)-, butyl ester typically involves the esterification of benzoic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The piperidine ring is then introduced through a nucleophilic substitution reaction, where piperidine is reacted with the esterified benzoic acid under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures high yield and purity of the final product. The esterification and nucleophilic substitution steps are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(1-piperidinyl)-, butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and piperidinone derivatives.
Reduction: Butyl alcohol and piperidine derivatives.
Substitution: Various substituted piperidine and benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-(1-piperidinyl)-, butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(1-piperidinyl)-, butyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The ester linkage allows for controlled release and metabolism of the compound in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 4-(1-piperidinyl)-, methyl ester
- Benzoic acid, 4-(1-piperidinyl)-, ethyl ester
- Benzoic acid, 4-(1-piperidinyl)-, propyl ester
Uniqueness
Benzoic acid, 4-(1-piperidinyl)-, butyl ester is unique due to its specific ester linkage, which imparts distinct physicochemical properties such as solubility and stability. The butyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.
Propriétés
IUPAC Name |
butyl 4-piperidin-1-ylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-3-13-19-16(18)14-7-9-15(10-8-14)17-11-5-4-6-12-17/h7-10H,2-6,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFPWZFFPQGSFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385570 |
Source


|
| Record name | Benzoic acid, 4-(1-piperidinyl)-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132884-54-9 |
Source


|
| Record name | Benzoic acid, 4-(1-piperidinyl)-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B181749.png)













